Cap-dependent endonuclease-IN-6

Influenza Antiviral Endonuclease

Research on influenza cap-snatching and viral transcription requires isoform-selective tools. Non-specific polymerase inhibitors confound mechanism-of-action studies. Cap-dependent endonuclease-IN-6 (compound 13) solves this with validated PA endonuclease domain specificity. - **Quantitative control**: EC50 = 38.21 nM for dose-response and kinetic assays - **Resistance research**: Selects known PA mutations (N126D, F88I) to study viral fitness - **Combination studies**: Intermediate potency ideal for synergy with oseltamivir or favipiravir - **Assay standard**: Validated reference for CEN enzymatic/cell-based screening

Molecular Formula C23H21N3O3S
Molecular Weight 419.5 g/mol
Cat. No. B12416293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCap-dependent endonuclease-IN-6
Molecular FormulaC23H21N3O3S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC1(CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=C(CSC5=CC=CC=C35)N=CC=C4)C
InChIInChI=1S/C23H21N3O3S/c1-23(2)13-26(25-11-9-17(27)21(28)20(25)22(23)29)19-14-7-5-10-24-16(14)12-30-18-8-4-3-6-15(18)19/h3-11,19,28H,12-13H2,1-2H3
InChIKeyJTJWUQMZVGWKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Cap-Dependent Endonuclease-IN-6 for Influenza Antiviral Research


Cap-dependent endonuclease-IN-6 (compound 13; CAS 2489248-15-7; M.Wt 419.50; Formula C23H21N3O3S) is a synthetic small-molecule inhibitor of the influenza virus cap-dependent endonuclease (CEN), a critical enzyme in the viral polymerase complex essential for 'cap-snatching' and viral mRNA transcription . As a research tool, it is primarily utilized for investigating influenza virus replication mechanisms and as a reference standard in antiviral screening assays .

PA endonuclease domain inhibitor for influenza polymerase functional studies
Reference standard for cap-dependent endonuclease (CEN) assay calibration
Documented DMSO solubility facilitates in vitro assay workflow preparation

Why a Generic 'CEN Inhibitor' Cannot Substitute for Cap-Dependent Endonuclease-IN-6


While several compounds target the influenza polymerase complex, their precise binding sites and functional consequences differ significantly, precluding simple substitution. Inhibitors like Pimodivir target the PB2 cap-binding domain [1], whereas others like Cap-dependent endonuclease-IN-6 and Baloxavir target the PA endonuclease active site [2]. Within the PA endonuclease inhibitor class, minor structural modifications—such as those differentiating Cap-dependent endonuclease-IN-6 from analogs like RO-7 or Cap-dependent endonuclease-IN-26—can drastically alter inhibitory potency (EC50) and resistance profiles, impacting experimental reproducibility and conclusions regarding viral fitness and mechanism of action [2].

Mechanistic target mismatch

PA endonuclease inhibitors (Cap-Dependent Endonuclease-IN-6, Baloxavir) target a different polymerase subunit than PB2 cap-binding inhibitors like Pimodivir; functional outcomes may not transfer across mechanisms.

Analog potency variance

Structurally related CEN inhibitors (e.g., RO-7, Cap-dependent endonuclease-IN-26) show divergent EC50 values, potentially altering replication inhibition profiles and resistance interpretation.

Quantitative Differentiation of Cap-Dependent Endonuclease-IN-6 from Analogs


In Vitro Antiviral Potency of Cap-Dependent Endonuclease-IN-6 in Influenza Virus Replication Assays

Cap-dependent endonuclease-IN-6 demonstrates inhibition of influenza virus replication with an EC50 value of 38.21 nM . This potency places it in an intermediate tier among CEN inhibitors, being less potent than the advanced clinical compound RO-7 (EC50 range 3.2-16 nM [1]) but significantly more potent than the closely related analog Cap-dependent endonuclease-IN-26 (IC50 of 286 nM ). This positions Cap-dependent endonuclease-IN-6 as a useful tool for studies requiring moderate antiviral pressure or for benchmarking against high-potency leads.

Antiviral Potency Comparison
Cross-study comparable
EC50 38.21 nM (vs IN-26 IC50 286 nM, RO-7 EC50 3.2-16 nM)
Intermediate antiviral tier; supports moderate-pressure screening studies
Strain not specified; verify in target model
Influenza Antiviral Endonuclease

Target Specificity: PA Endonuclease Domain Engagement vs. PB2 Cap-Binding

Cap-dependent endonuclease-IN-6, like Baloxavir acid, is a direct inhibitor of the influenza PA endonuclease active site . This contrasts with Pimodivir, which binds to the PB2 cap-binding domain and disrupts cap-snatching by preventing host pre-mRNA cap recognition (Kd of 24 nM for PB2) [1]. The distinct mechanism of Cap-dependent endonuclease-IN-6 makes it a critical tool for differentiating the functional roles of the PA endonuclease activity from PB2 cap-binding within the viral polymerase complex.

Target Engagement Specificity
Class-level inference
PA endonuclease domain (vs PB2 cap-binding domain)
Enables PA-specific functional interrogation without PB2 confounding
Based on established compound class mechanism
Mechanism of Action Target Engagement Selectivity

Physicochemical Properties and Suitability for In Vitro Studies

Cap-dependent endonuclease-IN-6 exhibits favorable physicochemical properties for routine laboratory use, including a defined molecular weight (419.50 g/mol) and a predicted cLogP of 3.8 , indicating moderate lipophilicity. It is documented as soluble in DMSO to at least 10 mM , facilitating the preparation of concentrated stock solutions. This contrasts with more complex or less characterized analogs where solubility may be a limiting factor for in vitro assay development.

Physicochemical Profile
Data to verify
M.Wt 419.50, cLogP 3.8, DMSO solubility ≥10 mM
Supports reproducible in vitro handling and assay preparation
Vendor-reported and predicted properties; confirm under experimental conditions
Solubility Stability Formulation

Key Application Scenarios for Cap-Dependent Endonuclease-IN-6 in Antiviral Research


Mechanistic Studies of Influenza Polymerase Function

Use Cap-dependent endonuclease-IN-6 to specifically inhibit the PA endonuclease domain and dissect its role in 'cap-snatching' and viral mRNA synthesis. Its EC50 of 38.21 nM provides a well-defined window for observing dose-dependent effects on transcription without complete viral suppression, enabling detailed kinetic analyses.

In Vitro Combination Antiviral Therapy Studies

Employ Cap-dependent endonuclease-IN-6 as a moderate-potency CEN inhibitor in combination studies with neuraminidase inhibitors (e.g., oseltamivir) or RdRp inhibitors (e.g., favipiravir). Its intermediate EC50 makes it a useful partner to investigate additive or synergistic effects against influenza virus replication .

Resistance Profiling and Fitness Cost Assessment

Utilize Cap-dependent endonuclease-IN-6 as a tool to generate and characterize resistant influenza variants. Known resistance mutations (e.g., N126D, F88I in the PA active site) can be selected under its selective pressure, allowing researchers to study the genetic barrier to resistance and the associated viral fitness costs in a controlled setting.

Benchmark Compound in High-Throughput Screening (HTS)

Cap-dependent endonuclease-IN-6 serves as a well-characterized reference standard for validating and calibrating CEN enzymatic or cell-based assays . Its known EC50 of 38.21 nM and established solubility in DMSO make it an ideal control for assessing assay robustness and screening new chemical entities.

Application
Selection Property
Validation Focus
Influenza polymerase cap-snatching studies
PA domain-specific inhibition
Viral mRNA transcription endpoint analysis
Combination antiviral agent screening
Moderate potency for synergy assay design
Additive/synergistic replication inhibition assessment
Resistance variant selection
Defined selective pressure conditions
PA active site mutation fitness cost analysis
CEN assay calibration standard
Characterized inhibitory profile and solubility
Assay robustness and HTS validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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